molecular formula C8H16N2O2 B1399272 N,N-dimethyl-1,4-oxazepane-6-carboxamide CAS No. 1316223-40-1

N,N-dimethyl-1,4-oxazepane-6-carboxamide

Cat. No. B1399272
M. Wt: 172.22 g/mol
InChI Key: BJIHIPDTTHLJFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-oxazepane cores from N-propargylamines has seen significant growth due to high atom economy and shorter synthetic routes. Recent developments have focused on transforming N-propargylamines into 1,4-oxazepane derivatives. Mechanistic aspects of these reactions have been explored in detail .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Synthesis of Functionalized Amino Acid Derivatives : A study by Kumar et al. (2009) reported the synthesis of a series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide. These compounds exhibited promising cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers.

Chemical Reactivity and Synthesis Methods

  • Oxidation Chemistry of Related Compounds : A study on the oxidation chemistry of related compounds, such as 3,7-dimethyluric acid, was presented by Chen and Dryhurst (1984). This research contributes to understanding the chemical reactivity of similar molecular structures.

  • Synthesis and X-Ray Diffraction of Derivatives : Research by Feklicheva et al. (2019) involved the synthesis of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide derivatives, providing insight into the molecular and crystal structures of these compounds.

  • Efficient Synthesis of Aminohexahydro-1H-1,4-diazepines : A study by Harada et al. (1996) details the synthesis of 6-substituted aminohexahydro-1H-1,4-diazepines, a process relevant to the synthesis of N,N-dimethyl-1,4-oxazepane-6-carboxamide derivatives.

Biological Activity and Pharmaceutical Applications

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives : Research conducted by Teimoori et al. (2011) explored the anticancer activity of novel homopiperazine derivatives, which are structurally related to N,N-dimethyl-1,4-oxazepane-6-carboxamide.

properties

IUPAC Name

N,N-dimethyl-1,4-oxazepane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10(2)8(11)7-5-9-3-4-12-6-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIHIPDTTHLJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1,4-oxazepane-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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